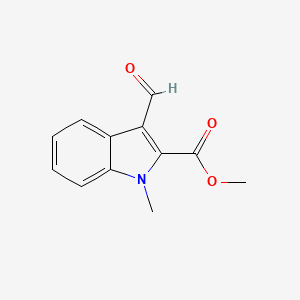
methyl 3-formyl-1-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 88129-40-2 . It has a molecular weight of 217.22 . The IUPAC name for this compound is “methyl 3-formyl-1-methyl-1H-indole-2-carboxylate” and its Inchi Code is 1S/C12H11NO3/c1-13-10-6-4-3-5-8 (10)9 (7-14)11 (13)12 (15)16-2/h3-7H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “methyl 3-formyl-1-methyl-1H-indole-2-carboxylate” can be represented by the linear formula C12H11NO3 . The Inchi Code representation provides a more detailed view of its structure: 1S/C12H11NO3/c1-13-10-6-4-3-5-8 (10)9 (7-14)11 (13)12 (15)16-2/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Role in Synthesis of Alkaloids
Indole derivatives, such as “methyl 3-formyl-1-methyl-1H-indole-2-carboxylate”, play a significant role in the synthesis of alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells. They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new cancer therapies .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties. They can be used in the development of new drugs to treat various microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body. This includes neurological disorders, cardiovascular diseases, and more .
Antiviral Applications
Indole derivatives have shown potential in antiviral applications. They have been used in the development of new antiviral drugs .
Anti-inflammatory Applications
Indole derivatives have anti-inflammatory properties. They can be used in the development of new drugs to treat various inflammatory conditions .
Antioxidant Applications
Indole derivatives have shown antioxidant properties. They can be used in the development of new drugs to treat various conditions related to oxidative stress .
Antidiabetic Applications
Indole derivatives have shown potential in antidiabetic applications. They can be used in the development of new drugs to treat diabetes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of inadequate ventilation, wearing respiratory protection .
properties
IUPAC Name |
methyl 3-formyl-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKFBYSXNWFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
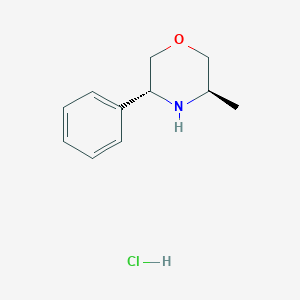
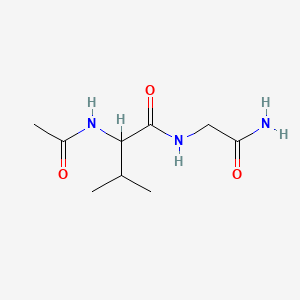
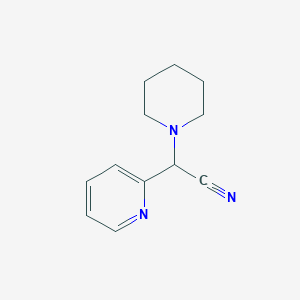
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)

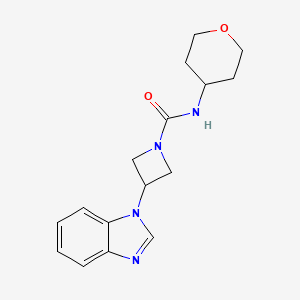

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
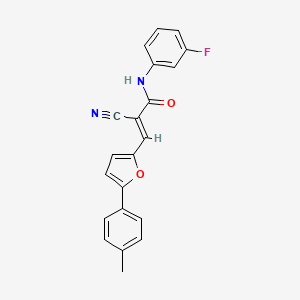
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)

![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)